Application Summary: In synthetic organic chemistry, “3-(Oxiran-2-yl)pyridine” is utilized for its bifunctional nature, combining an oxirane ring and a pyridine moiety. This compound serves as a versatile intermediate in various synthetic routes.
Experimental Methods: The compound is typically synthesized via the Darzens reaction of carbonyl compounds with haloacetonitriles in the presence of a base . It undergoes nucleophilic ring opening, ring expansion, and other rearrangements under different conditions.
Results: The outcomes include the formation of vicinal halocyanohydrins, α-halo ketones, and other derivatives. These reactions proceed with high efficiency, providing yields that are often satisfactory to good .
Application Summary: “3-(Oxiran-2-yl)pyridine” finds application in catalysis, particularly in the synthesis of pyridine derivatives using magnetically recoverable nano-catalysts.
Experimental Methods: These catalysts are employed due to their high surface area and ease of separation from the reaction medium using an external magnet. The compound is involved in multicomponent reactions to synthesize pyridine derivatives .
Results: The catalytic activity results in a wide range of biologically active pyridine derivatives, including IKK-β inhibitors and anti-microbial agents. The efficiency of these catalysts has been demonstrated in various studies .
Application Summary: “3-(Oxiran-2-yl)pyridine” is used in advanced synthesis techniques for constructing complex molecules, such as medium-ring oxazocines, which are of interest due to their biological activities .
Experimental Methods: The compound undergoes regioselective tandem reactions with ethanolamines under additive-free conditions to synthesize pyrido[1,4]oxazocines . This process involves a SN2-type ring-opening reaction of the oxirane moiety and a SNAr-type etherification .
Results: The method provides a convergent and efficient approach for accessing uncommon bicyclic structures, with good substrate compatibility and mild reaction conditions .
Application Summary: In chemical biology, “3-(Oxiran-2-yl)pyridine” is explored for its potential to act as a bioorthogonal probe due to its reactive oxirane ring, which can be selectively opened in biological systems .
Experimental Methods: The compound is used in studies involving selective labeling and tracking of biomolecules within living cells . The oxirane ring can be opened in the presence of specific biomolecules, allowing for targeted modifications .
Results: This application has led to the development of new techniques for studying cellular processes and protein functions in real-time .
Application Summary: “3-(Oxiran-2-yl)pyridine” is investigated for its use in environmental remediation, particularly in the degradation of persistent organic pollutants .
Experimental Methods: The compound’s reactivity is harnessed to transform harmful organic compounds into less toxic or more biodegradable forms . This is achieved through various chemical reactions, including nucleophilic ring opening .
Results: The application of “3-(Oxiran-2-yl)pyridine” in environmental remediation has shown promise in reducing the impact of pollutants on ecosystems .
Application Summary: “3-(Oxiran-2-yl)pyridine” serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the creation of compounds with anti-inflammatory and analgesic properties .
Experimental Methods: The compound is involved in multi-step synthetic routes that lead to the formation of active pharmaceutical ingredients (APIs) . These processes often involve the ring opening and further functionalization of the oxirane ring .
Results: The synthesis of APIs using “3-(Oxiran-2-yl)pyridine” has resulted in the development of new drugs with significant therapeutic potential .
Application Summary: In nanotechnology, “3-(Oxiran-2-yl)pyridine” is used to modify the surface properties of nanoparticles, enhancing their functionality and compatibility with various biological systems .
Experimental Methods: The compound is grafted onto the surface of nanoparticles, allowing for the introduction of functional groups that can interact with biological molecules .
Results: This has led to the creation of nanoparticles with improved biocompatibility and targeted delivery capabilities, which are crucial for applications in drug delivery and diagnostics .
Application Summary: “3-(Oxiran-2-yl)pyridine” is utilized in analytical chemistry as a derivatization agent for the quantification of various analytes, including amines and carboxylic acids .
Experimental Methods: The compound reacts with analytes to form derivatives that are more amenable to detection and quantification by techniques such as chromatography and mass spectrometry .
Results: The use of “3-(Oxiran-2-yl)pyridine” in analytical chemistry has improved the sensitivity and selectivity of analytical methods, facilitating the detection of low-abundance compounds .
3-(Oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with an epoxide group (oxirane) at the 3-position. Its molecular formula is CHNO, and it features both aromatic and cyclic ether functionalities, which contribute to its unique chemical properties. The compound is of interest in organic chemistry due to its potential applications in synthesis and biological activity.
These reactions make 3-(Oxiran-2-yl)pyridine a versatile intermediate in organic synthesis.
Research indicates that compounds containing pyridine and epoxide functionalities exhibit significant biological activities. For instance, derivatives of 3-(Oxiran-2-yl)pyridine have been studied for their herbicidal properties and potential as pharmaceuticals. The epoxide group often enhances the biological activity by enabling interactions with biological macromolecules, such as enzymes and receptors, through covalent bonding or other mechanisms .
Several methods exist for synthesizing 3-(Oxiran-2-yl)pyridine:
3-(Oxiran-2-yl)pyridine has several applications:
Studies on 3-(Oxiran-2-yl)pyridine often focus on its interactions with biological targets. For instance, research has demonstrated that the epoxide group can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that alter biological activity. These interactions are crucial for understanding the compound's pharmacological profile and toxicity .
Several compounds share structural similarities with 3-(Oxiran-2-yl)pyridine:
Compound Name | Structure Type | Key Features |
---|---|---|
2-(Oxiran-2-yl)pyridine | Pyridine with Epoxide | Similar reactivity but different substitution position |
4-(Oxiran-2-yl)pyridine | Pyridine with Epoxide | Different position leads to varied chemical behavior |
3-(Oxiran-2-yl)-N-methylpyridinium | Quaternary Amine | Enhanced solubility and potential ionic interactions |
These compounds highlight the uniqueness of 3-(Oxiran-2-yl)pyridine due to its specific substitution pattern and resulting reactivity profile.
Irritant;Health Hazard